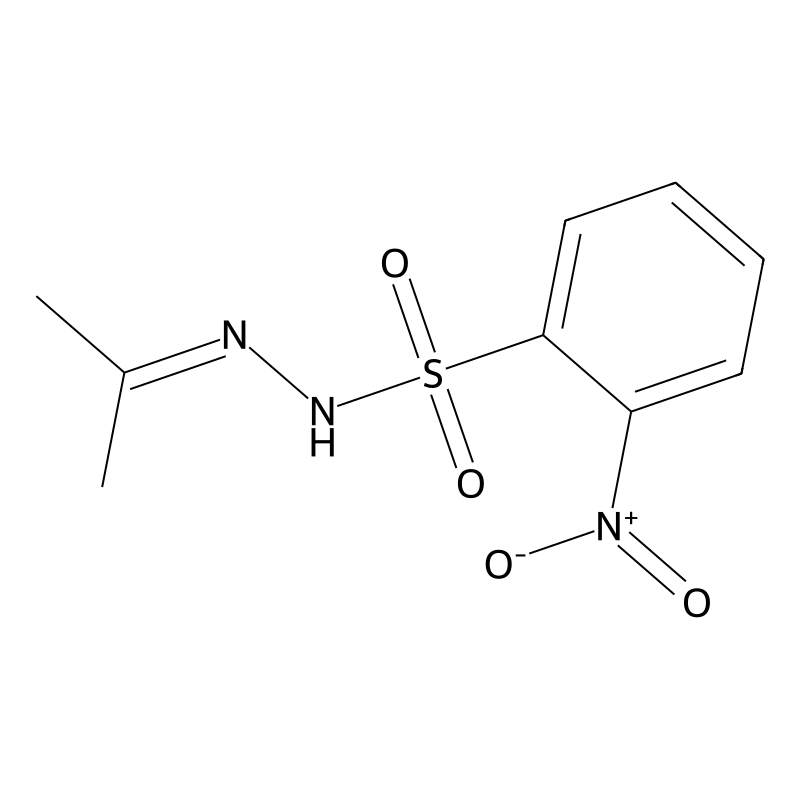

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (commonly known as IPNBSH, CAS: 6655-27-2) is a highly stable arenesulfonyl hydrazone derivative utilized fundamentally for the deoxygenation of unhindered alcohols, reductive transposition of allylic alcohols, and the synthesis of allenes from propargylic alcohols. Functioning as a stable surrogate for monoalkyl diazene precursors, it undergoes sequential Mitsunobu displacement or direct N-alkylation, followed by mild hydrolysis and fragmentation to expel dinitrogen. From a procurement and process-chemistry perspective, IPNBSH provides a critical advantage over parent hydrazides by offering extended shelf-life at ambient temperatures and eliminating the need for strict cryogenic handling during large-scale synthetic operations [1].

Generic substitution with the parent compound 2-nitrobenzenesulfonyl hydrazide (NBSH) or traditional tosylhydrazones introduces severe operational bottlenecks. NBSH is highly thermally sensitive, requiring strict cryogenic control (-30 °C to -15 °C) during the initial Mitsunobu displacement to prevent premature decomposition into 2-nitrobenzenesulfinic acid, which competitively consumes the alcohol substrate and drastically lowers yields. Conversely, while tosylhydrazones are stable, their decomposition requires harsh basic conditions and elevated temperatures that are incompatible with sensitive functional groups. IPNBSH resolves this dichotomy; the isopropylidene protecting group restricts the N-N-S bond angle (112.4° vs. 114.1° in NBSH), imparting robust thermal stability that allows the displacement step to proceed at room temperature, while still permitting mild, controlled in situ hydrolysis to trigger the desired low-temperature fragmentation [1].

Thermal Stability and Ambient Storage Viability

A critical procurement advantage of IPNBSH is its robust thermal stability in both solid state and solution, which drastically simplifies storage and handling. When heated in a 0.02 M DMSO-d6 solution at 50 °C for 30 minutes, IPNBSH exhibits no detectable decomposition. In stark contrast, the parent reagent NBSH undergoes approximately 60% fragmentation under identical conditions[1].

| Evidence Dimension | Reagent decomposition at 50 °C (30 minutes) |

| Target Compound Data | 0% decomposition (IPNBSH) |

| Comparator Or Baseline | ~60% decomposition (NBSH) |

| Quantified Difference | >60% absolute improvement in thermal stability |

| Conditions | 0.02 M solution in DMSO-d6 heated at 50 °C |

Eliminates the requirement for cold-chain logistics and prevents reagent degradation during bulk storage or process delays.

Operational Temperature Window for Mitsunobu Displacement

The use of IPNBSH fundamentally shifts the energy requirements for the Mitsunobu displacement step in alcohol deoxygenation. While NBSH mandates strict cryogenic cooling between -30 °C and -15 °C to avoid premature fragmentation and side reactions, IPNBSH allows the identical transformation to proceed smoothly at 0 °C to 23 °C (room temperature), achieving high yields (e.g., 86% for the trans,trans-farnesol adduct) within 15 minutes [1].

| Evidence Dimension | Required process temperature for displacement step |

| Target Compound Data | 0 °C to 23 °C (IPNBSH) |

| Comparator Or Baseline | -30 °C to -15 °C (NBSH) |

| Quantified Difference | 30-40 °C increase in operational temperature |

| Conditions | Mitsunobu reaction with DEAD and PPh3 in THF |

Room-temperature processing significantly lowers energy costs and simplifies reactor engineering compared to strict cryogenic requirements.

Solvent Compatibility and Process Flexibility

Due to its enhanced thermal stability, IPNBSH provides significantly greater flexibility in solvent selection during scale-up. While the cryogenic requirements of NBSH largely restrict reactions to specific ethereal solvents like THF to maintain solubility and reactivity, IPNBSH has been quantitatively demonstrated to function efficiently in a broader range of industrial solvents, including toluene, fluorobenzene, and chlorobenzene, without compromising the yield of the displacement adduct [1].

| Evidence Dimension | Viable solvent systems for displacement |

| Target Compound Data | Broad compatibility (THF, toluene, fluorobenzene, chlorobenzene) |

| Comparator Or Baseline | Restricted primarily to THF (NBSH) |

| Quantified Difference | Expansion to non-ethereal, industrially preferred aromatic solvents |

| Conditions | Mitsunobu displacement prior to hydrolysis |

Enables integration into existing industrial solvent workflows and avoids the regulatory or recovery burdens associated with THF.

Compatibility with Direct N-Alkylation (Mitsunobu-Free Route)

Beyond standard Mitsunobu protocols, the thermal stability of IPNBSH enables a direct N-alkylation strategy that is inaccessible with NBSH. The sodium sulfonamide salt of IPNBSH can be directly alkylated with allylic bromides at ambient or elevated temperatures, followed by in situ hydrolysis to afford terminal alkenes via sigmatropic loss of dinitrogen. This pathway completely bypasses the need for DEAD and triphenylphosphine [1].

| Evidence Dimension | Viability of direct base-mediated N-alkylation |

| Target Compound Data | High yield of terminal alkenes via sodium sulfonamide alkylation |

| Comparator Or Baseline | NBSH (incompatible due to base/heat-induced premature decomposition) |

| Quantified Difference | Enables a 100% Mitsunobu-free synthetic route |

| Conditions | Reaction of IPNBSH sodium salt with allylic bromides |

Provides a highly atom-economical, cost-effective alternative to the Mitsunobu reaction for large-scale procurement and manufacturing.

Reductive Transposition of Allylic Alcohols

IPNBSH is the reagent of choice for the reductive 1,3-transposition of allylic alcohols to form specific alkene isomers. Because the intermediate monoalkyl diazene undergoes a predictable sigmatropic loss of dinitrogen, the reaction is highly stereospecific. The room-temperature stability of IPNBSH makes this process scalable and reproducible, avoiding the thermal degradation issues associated with NBSH[1].

Deoxygenation of Unhindered Aliphatic Alcohols

For the direct reduction of unhindered primary and secondary alcohols to alkanes, IPNBSH provides a mild, transition-metal-free alternative to Barton-McCombie deoxygenation. The ability to perform the initial Mitsunobu displacement at room temperature in solvents like toluene significantly streamlines the workflow for pharmaceutical intermediates [1].

Palladium-Catalyzed Synthesis of Monoalkyl Diazenes

IPNBSH serves as an effective diimide surrogate in palladium-catalyzed allylic substitution reactions. The potassium salt of IPNBSH reacts with π-allyl palladium complexes (derived from allylic carbonates) to form hydrazone adducts, which upon hydrolysis yield the desired reduction products. This expands its utility beyond Mitsunobu conditions into transition-metal catalysis[2].

References

- [1] Movassaghi, M., & Ahmad, O. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry, 72(5), 1838-1841.

- [2] Movassaghi, M., Ahmad, O., & Lathrop, S. P. (2008). Preparation of N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene. Organic Syntheses, 85, 230.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant